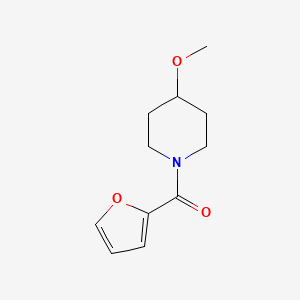
Furan-2-yl(4-methoxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(4-methoxypiperidin-1-yl)methanone, also known as FMPM, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of trans-4,5-Disubstituted Cyclopentenones : Furan-2-yl(phenyl)methanol derivatives undergo a smooth aza-Piancatelli rearrangement with aryl amines in the presence of phosphomolybdic acid, leading to the formation of trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields. This reaction showcases the compound's utility in synthesizing complex cyclic structures (Reddy et al., 2012).
Enzyme-catalyzed Oxidation to Furan-2,5-dicarboxylic Acid : A specific FAD-dependent enzyme was identified to oxidize [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA), a valuable compound for polymer production. This enzymatic method provides a high-yield, ambient temperature and pressure process for FDCA production, demonstrating the compound's potential in sustainable chemistry (Dijkman, Groothuis, & Fraaije, 2014).
Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, with some showing comparable or superior efficacy to genistein, a known positive reference compound. This highlights the compound's potential in therapeutic applications, particularly in cancer research (Zheng et al., 2011).
Applications in Material Science
- Corrosion Inhibition on Mild Steel : A study on 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone for preventing corrosion on mild steel in an acidic medium showed that this novel organic compound acts as an effective inhibitor. Electrochemical studies confirmed it as a mixed-type inhibitor, demonstrating the compound's utility in industrial applications related to corrosion prevention (Singaravelu & Bhadusha, 2022).
Mecanismo De Acción
Target of Action
Furan-2-yl(4-methoxypiperidin-1-yl)methanone and its derivatives have been found to exhibit protein tyrosine kinase inhibitory activity . Protein tyrosine kinases (PTKs) are enzymes that play a crucial role in cellular functions such as proliferation, growth, differentiation, and death .
Mode of Action
The compound interacts with PTKs, inhibiting their activity. This inhibition can lead to a disruption in the signal transduction pathways regulated by these kinases, potentially leading to a halt in processes like cell proliferation and growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PTK signaling pathway . By inhibiting PTKs, the compound disrupts the normal signaling processes, which can lead to changes in cellular functions such as growth and differentiation .
Result of Action
The inhibition of PTKs by this compound can lead to a variety of molecular and cellular effects. For instance, it may halt cell proliferation and growth, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth .
Propiedades
IUPAC Name |
furan-2-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-4-6-12(7-5-9)11(13)10-3-2-8-15-10/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIASFYKSARYCFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2409157.png)
![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)
![N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea](/img/structure/B2409159.png)
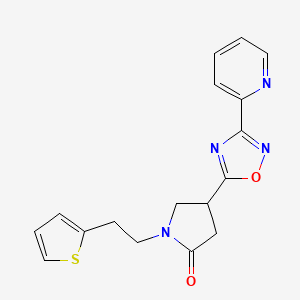
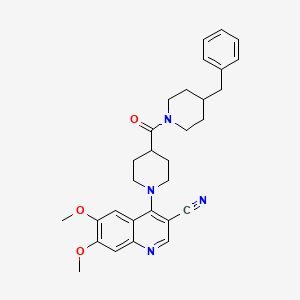
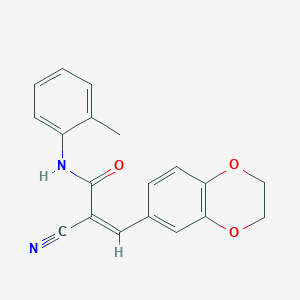
![7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2409165.png)
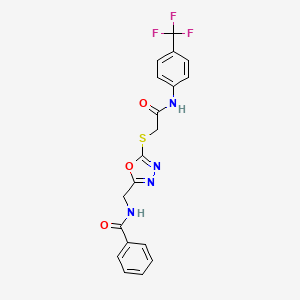
![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)
![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)
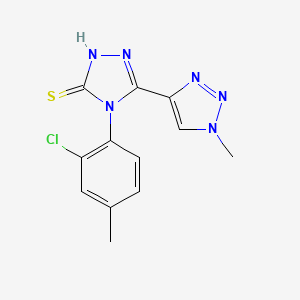
![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)
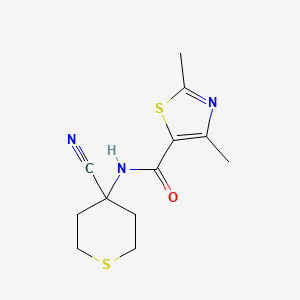
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)